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molecular formula C12H6O4S2 B8515462 thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid

thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid

Cat. No. B8515462
M. Wt: 278.3 g/mol
InChI Key: WOIDRRVHLVDSKF-UHFFFAOYSA-N
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Patent
US09216994B2

Procedure details

Benzo[1,2-b;4,5-b′]dithiophene-4,4,8,8-tetracarboxylic acid tetraethyl ester (20g) was suspended in dioxane (600g) and KOH (75g) under inert atmosphere and heated to 40° C. Hydrogenperoxide (8.6 g; w=35%) was added and the suspension heated at 50° C. for 3 hours. The reaction mixture was acidified with 2M HCl (730 g) and the yellow precipitate filtered off, washed with water and dried in vacuum to yield benzo[1,2-b;4,5-b′]dithiophene-4,8-dicarboxylic acid (10,1 g) in 86% yield.
Name
Benzo[1,2-b;4,5-b′]dithiophene-4,4,8,8-tetracarboxylic acid tetraethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Three
Name
Quantity
730 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1(C(OCC)=O)[C:14]2[S:15][CH:16]=[CH:17][C:13]=2[C:12](C(OCC)=O)([C:18]([O:20]CC)=[O:19])[C:8]2[S:9][CH:10]=[CH:11][C:7]1=2)=[O:5])C.[OH-].[K+].OO.Cl>O1CCOCC1>[S:9]1[CH:10]=[CH:11][C:7]2[C:6]([C:4]([OH:5])=[O:3])=[C:14]3[C:13](=[C:12]([C:18]([OH:20])=[O:19])[C:8]1=2)[CH:17]=[CH:16][S:15]3 |f:1.2|

Inputs

Step One
Name
Benzo[1,2-b;4,5-b′]dithiophene-4,4,8,8-tetracarboxylic acid tetraethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1(C2=C(SC=C2)C(C2=C1SC=C2)(C(=O)OCC)C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
8.6 g
Type
reactant
Smiles
OO
Step Four
Name
Quantity
730 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the yellow precipitate filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(=C1SC=CC1=C2C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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